An In-depth Technical Guide to 2(E)-Nonenedioic Acid: Chemical Properties and Structure
An In-depth Technical Guide to 2(E)-Nonenedioic Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
2(E)-Nonenedioic acid, a dicarboxylic acid with the IUPAC name (E)-non-2-enedioic acid, is a molecule of interest due to its structural relation to the well-known therapeutic agent, azelaic acid. This technical guide provides a comprehensive overview of the known chemical properties and structure of 2(E)-Nonenedioic acid. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also draws upon the established knowledge of related unsaturated dicarboxylic acids to infer potential characteristics. This document aims to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development.
Chemical Structure and Identification
2(E)-Nonenedioic acid is a nine-carbon unsaturated dicarboxylic acid. Its structure is characterized by a carboxylic acid group at both ends of a nine-carbon chain, with a double bond between the second and third carbon atoms in the trans (E) configuration.
Synonyms: (E)-Non-2-enedioic acid, 2(E)-Nonenedioic acid[1][2] CAS Number: 72461-80-4[1][2] Molecular Formula: C₉H₁₄O₄[1] Molecular Weight: 186.21 g/mol [1]
Caption: Chemical Structure of 2(E)-Nonenedioic Acid
Physicochemical Properties
Table 1: Physicochemical Properties of 2(E)-Nonenedioic Acid and Related Compounds
| Property | 2(E)-Nonenedioic Acid (Predicted) | Azelaic Acid (Nonanedioic acid) |
| Melting Point (°C) | Data not available | 106-109 |
| Boiling Point (°C) | Data not available | 286 (at 100 mmHg) |
| Water Solubility (g/L) | Expected to be sparingly soluble | ~2.4 at 20°C |
| pKa₁ | Data not available | ~4.55 |
| pKa₂ | Data not available | ~5.33 |
Synthesis and Experimental Protocols
A multi-stage synthesis for 2(E)-nonene-1,9-dioic acid has been reported, highlighting its preparation from related compounds. While a detailed, step-by-step protocol for the final conversion is not fully described in the available literature, a general synthetic workflow can be conceptualized. One plausible approach involves the oxidation of a suitable precursor, such as a corresponding diol or aldehyde.
A reported synthesis mentions purification by column chromatography or recrystallization, with identification confirmed by ¹H NMR spectra and melting point.
Caption: Hypothetical Synthesis Workflow for 2(E)-Nonenedioic Acid
Note: This represents a generalized workflow. The specific reagents, reaction conditions, and purification solvents would need to be determined through experimental optimization.
Spectral Data
Experimental spectral data (NMR, IR, Mass Spectrometry) for 2(E)-Nonenedioic acid are not widely published. However, the expected spectral characteristics can be predicted based on its structure and by comparison with related molecules like 2-Nonenoic acid.
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¹H NMR: Protons on the double bond (vinylic protons) would be expected to appear in the downfield region (typically 5.5-7.5 ppm), with a large coupling constant characteristic of a trans configuration. The protons adjacent to the carbonyl groups would also be deshielded.
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¹³C NMR: The spectrum would show distinct signals for the two carboxylic acid carbons (typically >170 ppm), the two sp² hybridized carbons of the double bond, and the sp³ hybridized carbons of the alkyl chain.
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Infrared (IR) Spectroscopy: Key absorptions would include a broad O-H stretch from the carboxylic acid groups (around 3000 cm⁻¹), a sharp C=O stretch (around 1700 cm⁻¹), and a C=C stretch (around 1650 cm⁻¹). A band around 970 cm⁻¹ would be indicative of the trans-disubstituted double bond.
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Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of water and cleavage adjacent to the carbonyl groups.
Biological Activity and Signaling Pathways
There is a significant lack of specific information regarding the biological activity and involvement of 2(E)-Nonenedioic acid in signaling pathways in the current scientific literature. It has been mentioned as a plant hormone and as an impurity in the production of azelaic acid. Unsaturated fatty acids and their derivatives are known to play various roles in biological systems, including acting as signaling molecules. However, without specific studies on 2(E)-Nonenedioic acid, any discussion of its biological role would be speculative. Further research is required to elucidate its potential interactions with biological targets and its effects on cellular signaling.
Conclusion
2(E)-Nonenedioic acid is a structurally defined unsaturated dicarboxylic acid. While its basic chemical identity is established, a comprehensive understanding of its physicochemical properties, detailed synthetic protocols, and biological functions is currently limited by the scarcity of published experimental data. This guide provides a summary of the available information and offers predictions based on the chemistry of related compounds. It is evident that further experimental investigation is necessary to fully characterize this molecule and explore its potential applications in research and development.
